N(omega),N(omega)-dimethyl-L-arginine is a L-arginine derivative having two methyl groups both attached to the primary amino moiety of the guanidino group. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid, a member of guanidines, a L-arginine derivative and a dimethylarginine. It is a conjugate base of a N(omega),N(omega)-dimethyl-L-argininium(1+).
Asymmetric dimethylarginine (ADMA) is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells which is closely related to L-arginine, a conditionally-essential amino acid. ADMA interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health.
N,N-dimethylarginine is a natural product found in Drosophila melanogaster, Schizosaccharomyces pombe, and other organisms with data available.
Asymmetric Dimethylarginine is a dimethylated derivative of L-arginine where the two methyl groups are attached to arginine in an asymmetrical configuration. Asymmetric dimethylarginine (ADMA) is a competitive inhibitor of nitric oxide synthase (NOS) that is formed when S-adenosylmethionine protein N-methyltransferases transfer two methyl groups from S-adenosylmethionine to one of the two guanidine nitrogen groups of an arginine residue in a protein. ADMA is released when the protein is degraded and is a substrate for dimethylarginine dimethylaminohydrolase (DDAH). Free ADMA in plasma competes with the L-arginine for binding to the heme in NOS and inhibits nitric oxide (NO) synthesis. Decreased synthesis of NO inhibits vasodilation and leads to endothelial dysfunction. Elevated plasma levels of ADMA are seen in certain types of cancer, cardiovascular disease, hypertension, hyperlipidemia, type 2 diabetes mellitus, and increased oxidative stress.
Asymmetric dimethylarginine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease.
Asymmetric dimethylarginine (ADMA) is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. It is closely related to L-arginine, a conditionally-essential amino acid. ADMA interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health. Asymmetric dimethylarginine is created in protein methylation, a common mechanism of post-translational protein modification. This reaction is catalyzed by an enzyme set called S-adenosylmethionine protein N-methyltransferases (protein methylases I and II). The methyl groups transferred to create ADMA are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine. (Homocysteine is an important blood chemical, because it is also a marker of cardiovascular disease). After synthesis, ADMA migrates into the extracellular space and thence into blood plasma. Asymmetric dimethylarginine is measured using high performance liquid chromatography.
Dimethyl-L-arginine is a metabolite found in or produced by Saccharomyces cerevisiae.